molecular formula C12H17FO2 B8015953 6-(4-Fluorophenoxy)hexan-1-ol

6-(4-Fluorophenoxy)hexan-1-ol

Cat. No.: B8015953
M. Wt: 212.26 g/mol
InChI Key: KEWDYOVWXMAWQR-UHFFFAOYSA-N
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Description

6-(4-Fluorophenoxy)hexan-1-ol is a hexanol derivative functionalized with a 4-fluorophenoxy group at the terminal carbon. The compound is characterized by a six-carbon aliphatic chain with a hydroxyl group at position 1 and an ether-linked 4-fluorophenyl substituent at position 4. Its molecular formula is C₁₂H₁₇FO₂, with a molecular weight of 224.26 g/mol.

Properties

IUPAC Name

6-(4-fluorophenoxy)hexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO2/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8,14H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWDYOVWXMAWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 6-(4-Fluorophenoxy)hexan-1-ol with key analogs:

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-Fluorophenoxy ether, -OH C₁₂H₁₇FO₂ 224.26 Potential intermediate in drug synthesis
6-(Benzyloxy)hexan-1-ol (20) Benzyl ether, -OH C₁₃H₂₀O₂ 208.29 Studied for membrane permeability effects
6-(Diethylamino)hexan-1-ol Diethylamino group, -OH C₁₀H₂₃NO 173.30 Basic nitrogen enhances solubility
6-(Triphenylstannyl)hexan-1-ol Triphenylstannyl group, -OH C₂₄H₃₀OSn 457.20 Anticancer activity via nanomaterial grafting
6-Mercapto-hexan-1-ol Sulfhydryl (-SH), -OH C₆H₁₄OS 134.24 High reactivity due to thiol group
6-((4,6-Dichloropyrimidin-2-yl)amino)hexan-1-ol (8a) Dichloropyrimidine amino, -OH C₁₀H₁₄Cl₂N₃O 278.15 PI3 kinase inhibition activity

Key Differences and Implications

In contrast, the triphenylstannyl group in introduces heavy metal properties, enabling antimelanoma activity but raising toxicity concerns .

Solubility and Reactivity: 6-(Diethylamino)hexan-1-ol exhibits higher water solubility due to protonation of the amine group, whereas the fluorophenoxy and benzyloxy analogs are more hydrophobic . The thiol group in 6-mercapto-hexan-1-ol increases reactivity (e.g., disulfide bond formation), limiting its stability compared to the ether-linked fluorophenoxy derivative .

Biological Activity: Compounds like 8a and 9a () demonstrate targeted kinase inhibition due to their pyrimidine-amino substituents, whereas the fluorophenoxy group’s role in bioactivity remains unexplored but could modulate receptor binding via halogen interactions . The triphenylstannyl derivative’s anticancer mechanism involves tin-mediated apoptosis, a property absent in non-metallic analogs .

Synthetic Utility: Benzyloxy and silyl-protected hexanols () are intermediates in multi-step synthesis, whereas the fluorophenoxy group may serve as a permanent functional group in final products due to its stability .

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